

SR9011 Hydrochloride and Its Impact on

Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | SR9011 hydrochloride |           |
| Cat. No.:            | B3049455             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery. Beyond its role in regulating circadian rhythm, REV-ERB is a key transcriptional regulator that forges a direct link between the body's internal clock and metabolic processes. SR9011, by activating REV-ERB, has demonstrated profound effects on metabolism, particularly glucose homeostasis. Preclinical studies in animal and cellular models have shown that SR9011 can lower fasting blood glucose, improve insulin sensitivity, and modulate the expression of key genes involved in both glucose utilization (glycolysis) and production (gluconeogenesis).[1] This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the action of SR9011 on glucose metabolism, intended for a scientific audience.

## **Core Mechanism of Action**

SR9011 exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ proteins. [1] These proteins are transcriptional repressors, meaning their activation suppresses the expression of their target genes. The primary mechanism involves the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to specific DNA sequences known as REV-ERB response elements (ROREs) located in the promoter regions of target genes.







By activating REV-ERB, SR9011 influences glucose metabolism through two main avenues:

- Regulation of the Circadian Clock: REV-ERB is a fundamental gear in the core molecular clock. It rhythmically represses the transcription of Bmal1, a master activator of the circadian loop. By modulating the clock, SR9011 can alter the daily rhythms of metabolic gene expression in key tissues like the liver, skeletal muscle, and adipose tissue.[2]
- Direct Regulation of Metabolic Genes: Many genes central to glucose and lipid metabolism contain ROREs in their promoters and are direct targets of REV-ERB repression.[3][4] SR9011 can therefore directly control the expression of enzymes involved in critical metabolic pathways, independent of the core clock feedback loop.





Click to download full resolution via product page

Core signaling pathway of SR9011 activation of REV-ERB.



## **Effects on Hepatic Glucose Metabolism**

The liver is a primary site for maintaining glucose homeostasis, balancing glucose production (gluconeogenesis) and storage. SR9011 has been shown to significantly influence these processes by altering the expression of key hepatic enzymes.

## **Downregulation of Gluconeogenesis**

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate substrates. The rate-limiting enzymes in this pathway are Phosphoenolpyruvate Carboxykinase (PEPCK, encoded by Pck1) and Glucose-6-Phosphatase (G6Pase, encoded by G6pc). REV-ERBa directly represses the transcription of both Pck1 and G6pc.[4] Activation of REV-ERB by its agonists leads to a significant reduction in the expression of these enzymes, thereby decreasing hepatic glucose output.[1][5] This mechanism is a key contributor to the observed lowering of fasting blood glucose in animal models.[5]

A study using the REV-ERB agonist SR9009 in diabetic mice demonstrated a significant reduction in fasting plasma glucose, which coincided with decreased mRNA and protein levels of Pck1 in the liver.[5] The study identified a REV-ERB response element in the Pck1 gene promoter, confirming it as a direct transcriptional target.[5]

| Parameter                 | Model            | Treatment | Outcome                 | Reference |
|---------------------------|------------------|-----------|-------------------------|-----------|
| Fasting Plasma<br>Glucose | Diabetic Mice    | SR9009    | Significantly reduced   | [5]       |
| Pck1 mRNA<br>Expression   | Hepa-1c1c7 cells | SR9009    | Significantly decreased | [5]       |
| PCK1 Protein<br>Level     | Hepa-1c1c7 cells | SR9009    | Down-regulated          | [5]       |
| Glucose<br>Tolerance      | Diabetic Mice    | SR9009    | Improved                | [5]       |

Note: Data presented is for the closely related compound SR9009, which shares the same mechanism of action as SR9011.





Click to download full resolution via product page

SR9011-mediated repression of hepatic gluconeogenesis.

## **Effects on Skeletal Muscle Glucose Metabolism**

Skeletal muscle is the primary site of insulin-mediated glucose disposal. SR9011 enhances the muscle's capacity for glucose oxidation by increasing the expression of key glycolytic enzymes.

## **Increased Glycolysis and Glucose Oxidation**

Studies in mice have shown that administration of SR9011 leads to an amplified expression of genes involved in glucose utilization in skeletal muscle.[2] Specifically, the expression of Hexokinase 1 (Hk1) and Pyruvate Kinase (Pkm2), key enzymes in the glycolytic pathway, was elevated following SR9011 treatment.[2] This suggests that SR9011 promotes an increase in



glucose oxidation in addition to its known effects on fatty acid oxidation, contributing to increased overall energy expenditure.[2][3]

| Parameter                                   | Model        | Treatment                                        | Effect on Gene<br>Expression | Reference |
|---------------------------------------------|--------------|--------------------------------------------------|------------------------------|-----------|
| Oxygen<br>Consumption<br>(VO <sub>2</sub> ) | C57BL/6 Mice | 100 mg/kg<br>SR9011, i.p.,<br>b.i.d. for 10 days | +5%                          | [2][3]    |
| Hk1 (Hexokinase<br>1)                       | C57BL/6 Mice | 100 mg/kg<br>SR9011, i.p.<br>(single dose)       | Elevated                     | [2]       |
| Pkm2 (Pyruvate<br>Kinase M2)                | C57BL/6 Mice | 100 mg/kg<br>SR9011, i.p.<br>(single dose)       | Elevated                     | [2]       |
| Fat Mass                                    | BALB/c Mice  | 100 mg/kg<br>SR9011, i.p.,<br>b.i.d. for 12 days | Decreased                    | [2][3]    |

# Experimental Protocols In Vivo Metabolic Assessment in Mice

This protocol outlines the methodology used to assess the metabolic effects of SR9011 in mice, based on published studies.[2]

- Animal Model: Male C57BL/6 or BALB/c mice, 8-12 weeks of age.
- Housing: Maintained under a 12:12 light:dark cycle with ad libitum access to standard chow and water, unless otherwise specified.
- SR9011 Formulation: SR9011 is typically dissolved in a vehicle such as a mixture of DMSO,
   Tween 80, and saline.
- Administration: Intraperitoneal (i.p.) injection at a dosage of 100 mg/kg body weight,
   administered twice daily (b.i.d.) at Circadian Time 0 (CT0, onset of light) and CT12 (onset of



dark).[2][3]

- Metabolic Monitoring (CLAMS):
  - Acclimate mice to single housing in Comprehensive Laboratory Animal Monitoring System (CLAMS) cages for 48-72 hours.
  - Administer SR9011 or vehicle as described above for the duration of the study (e.g., 10-12 days).[3]
  - Continuously record oxygen consumption (VO<sub>2</sub>), carbon dioxide production (VCO<sub>2</sub>),
     respiratory exchange ratio (RER = VCO<sub>2</sub>/VO<sub>2</sub>), food intake, and locomotor activity.[2]
- Gene Expression Analysis (qPCR):
  - Administer a single i.p. injection of SR9011 (100 mg/kg) or vehicle at a specific circadian time (e.g., CT0).
  - Euthanize groups of mice (n=6-10) at designated time points post-injection (e.g., every 4-6 hours over a 24-hour period).
  - Harvest tissues (liver, skeletal muscle, white adipose tissue) and immediately snap-freeze in liquid nitrogen.
  - Extract total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) using primers for target genes (e.g., Pck1, G6pc, Hk1, Pkm2) and a housekeeping gene (e.g., Cyclophilin b) for normalization.[2]
- Glucose and Insulin Tolerance Tests:
  - For Glucose Tolerance Test (GTT), fast mice for 6 hours. Measure baseline blood glucose from a tail snip (t=0).
  - Administer an i.p. injection of D-glucose (e.g., 2 g/kg body weight).
  - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.



- For Insulin Tolerance Test (ITT), fast mice for 4-6 hours. Measure baseline blood glucose (t=0).
- Administer an i.p. injection of human insulin (e.g., 0.75 U/kg body weight).
- Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.



Click to download full resolution via product page



Workflow for in vivo assessment of SR9011 metabolic effects.

## In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol describes a general method for measuring glucose uptake in a skeletal muscle cell line, which can be adapted for testing the effects of SR9011.

#### · Cell Culture:

- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
- Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

#### SR9011 Treatment:

- Treat mature myotubes with the desired concentration of SR9011 or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
- Glucose Uptake Measurement (using 2-NBDG, a fluorescent glucose analog):
  - After SR9011 treatment, wash cells twice with warm sterile phosphate-buffered saline (PBS).
  - Incubate cells in glucose-free DMEM for 1-2 hours to serum-starve.
  - Wash cells once with PBS.
  - Incubate cells with glucose-free DMEM containing 80-100 μM 2-NBDG for 30 minutes. For insulin-stimulated uptake, add 100 nM insulin during this step.[6]
  - Wash cells once with ice-cold PBS to stop uptake.
  - Measure the fluorescence intensity of each well using a plate reader (excitation ~485 nm, emission ~520 nm).[6]

## **Summary and Future Directions**



**SR9011 hydrochloride**, a potent REV-ERB agonist, significantly impacts glucose metabolism by transcriptionally repressing key genes involved in hepatic gluconeogenesis and upregulating genes for glucose utilization in skeletal muscle. Its ability to modulate these pathways, driven by its integral role in the circadian clock, makes it a valuable research tool for dissecting the links between circadian rhythm and metabolic diseases like type 2 diabetes.[7]

While preclinical data are promising, several areas require further investigation. Most of the direct in vivo data on plasma glucose and insulin tolerance comes from studies on the related compound SR9009.[2] Future studies should focus on generating comprehensive GTT and ITT data specifically for SR9011 in models of diet-induced obesity and insulin resistance. Furthermore, elucidating the full range of downstream targets and signaling pathways affected by SR9011 in different metabolic tissues will be crucial for understanding its complete pharmacological profile. As SR9011 is currently a research compound and not approved for human use, all studies are confined to preclinical models.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. peptidessupply.com [peptidessupply.com]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon regulates the stability of REV-ERBα to modulate hepatic glucose production in a model of lung cancer–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erbα activation down-regulates hepatic Pck1 enzyme to lower plasma glucose in mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 7. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies\_Chemicalbook [chemicalbook.com]



 To cite this document: BenchChem. [SR9011 Hydrochloride and Its Impact on Glucose Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-effects-on-glucose-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com